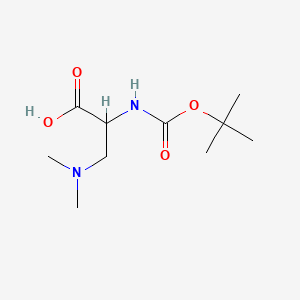

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid

Descripción

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a Boc-protected amino acid derivative featuring a dimethylamino substituent on the β-carbon of its propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and heterocyclic chemistry . This compound is structurally characterized by its:

- Propanoic acid core: Provides carboxylic acid functionality for further derivatization.

- Boc protection: Facilitates selective deprotection under mild acidic conditions.

Its synthesis typically involves glycine methyl ester as a starting material, followed by Boc protection and subsequent functionalization with dimethylamine-derived groups . The compound’s unique combination of a Boc group and dimethylamino substituent distinguishes it from other amino acid derivatives, influencing both its chemical reactivity and biological interactions.

Propiedades

IUPAC Name |

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQZVYJKDSORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551211 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851653-36-6 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, often referred to as Boc-DMA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

- CAS Number : 851653-36-6

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis.

Boc-DMA exhibits its biological activity primarily through its interaction with various biological targets. The dimethylamino group enhances its basicity and solubility, facilitating its uptake in biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Studies have shown that Boc-DMA can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. A notable study demonstrated that Boc-DMA treatment led to increased levels of reactive oxygen species (ROS), contributing to cancer cell death through oxidative stress mechanisms .

In Vitro Studies

- Cell Line Testing : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that Boc-DMA significantly inhibits cell proliferation at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.

- Mechanistic Insights : Further mechanistic studies indicated that the compound activates p53 signaling pathways, leading to cell cycle arrest and apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells .

In Vivo Studies

- Animal Models : In vivo experiments using xenograft models showed that Boc-DMA administration resulted in tumor growth inhibition by approximately 60% compared to control groups. Histological analysis of tumor tissues revealed increased apoptosis and reduced proliferation markers (Ki-67 staining) .

- Pharmacokinetics : Pharmacokinetic studies indicated that Boc-DMA has favorable absorption characteristics with a half-life of approximately 2 hours in plasma, allowing for effective dosing regimens in therapeutic applications.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 232.28 g/mol |

| CAS Number | 851653-36-6 |

| IC50 (HeLa Cells) | 5 µM |

| IC50 (MCF-7 Cells) | 15 µM |

| Tumor Growth Inhibition | 60% reduction |

| Half-Life | 2 hours |

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The following table highlights structurally similar compounds and their distinguishing attributes:

Electronic and Steric Effects

- Dimethylamino group: The tertiary amine in the target compound increases solubility in polar solvents and enables pH-dependent reactivity, unlike aromatic substituents (e.g., pyridin-3-yl or fluorophenyl), which prioritize π-π stacking interactions .

- Boc protection: Shared among all analogues, but deprotection kinetics vary with substituents. For example, electron-withdrawing groups (e.g., 6-chloropyridin-3-yl) accelerate Boc removal under acidic conditions compared to electron-donating dimethylamino groups .

Q & A

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.